N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 1,6-dihydropyridinone core. The molecule is substituted at the 1-position with a 2-methylbenzyl (o-tolylmethyl) group and at the 3-carboxamide position with a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-4-2-3-5-15(14)12-23-13-16(6-11-19(23)24)20(25)22-18-9-7-17(21)8-10-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZRXYCGOWZQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dihydropyridine core, which is known for its role in various pharmacological activities, particularly in cardiovascular and neuropharmacological contexts.
Antimicrobial Activity
Research has shown that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, studies have reported that certain structural modifications enhance the efficacy against various bacterial strains. In one study, derivatives similar to this compound demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Dihydropyridine Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.20 | Pseudomonas aeruginosa |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Anticancer Activity
This compound has shown promise in cancer research. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, studies have demonstrated that this compound can inhibit cell proliferation in breast cancer and prostate cancer models, suggesting its potential as a therapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammation.
- Signal Transduction Interference : The compound interferes with critical signaling pathways that lead to cell survival and proliferation.
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of dihydropyridine derivatives, including this compound, against a panel of bacterial strains. The results indicated that modifications on the phenyl rings significantly affected antimicrobial potency, leading to the identification of several promising candidates for further development .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, the compound was tested for its ability to reduce inflammation in murine models. Results showed a significant decrease in edema and inflammatory markers in treated groups compared to controls, highlighting its potential therapeutic role in treating chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. Dihydropyridines have been extensively studied for their potential as:
- Calcium Channel Blockers : These compounds can modulate calcium influx in cells, making them useful in treating cardiovascular diseases such as hypertension and angina.
- Antihypertensive Agents : Studies have shown that dihydropyridine derivatives can effectively lower blood pressure by inducing vasodilation.
Anticancer Activity
Recent research has indicated that N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits promising anticancer properties.
Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The compound showed higher efficacy against breast and prostate cancer cell lines compared to standard chemotherapeutics.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Research Findings
In animal models, administration of the compound resulted in reduced neuroinflammation and oxidative stress markers. This suggests a potential role in protecting neuronal cells from damage associated with neurodegenerative conditions.
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated.
Case Study: Antibacterial Activity
In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to that of conventional antibiotics, indicating its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the fluorophenyl and methylphenyl groups have been explored to enhance potency and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s o-tolylmethyl group introduces steric hindrance compared to the 4-fluorophenylmethyl in G843-0217 and G843-0223. This may reduce binding flexibility in enzyme active sites but improve selectivity .
- The 4-fluorophenyl amide in the target compound contrasts with the 2,4-dimethoxyphenyl (G843-0217) and 5-chloro-2-methylphenyl (G843-0223) groups. Methoxy substituents enhance solubility but reduce membrane permeability, whereas halogens like chlorine or fluorine improve target affinity through hydrophobic or electrostatic interactions .
Core Heterocycle Differences: The target compound’s 1,6-dihydropyridine core differs from the pyridazinone scaffold in compounds (e.g., Compound 8).
Molecular Weight and Drug-Likeness :
- The target compound (MW 342.37) is lighter than analogs like G843-0217 (MW 394.39) and Compound 9 (MW 406.44), suggesting better compliance with Lipinski’s rules for oral bioavailability .
Halogenation Patterns :
- Dual halogenation in G843-0451 (2-chloro-6-fluorophenylmethyl) may enhance binding to halogen-binding pockets in enzymes, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
